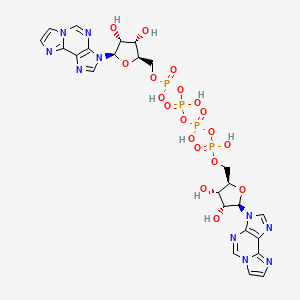
3-(1H-Pyrazol-4-yl)propan-1-amin
Übersicht
Beschreibung
1H-Pyrazole-4-propanamine, also known as 1H-Pyrazole-4-propanamine, is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazole-4-propanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazole-4-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Life Science Research
3-(1H-Pyrazol-4-yl)propan-1-amin: wird in der Life-Science-Forschung aufgrund seiner potenziellen biologischen Aktivität eingesetzt. Es dient als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen, die vielversprechende biologische Eigenschaften aufweisen {svg_1}. Die Derivate der Verbindung werden hinsichtlich ihres therapeutischen Potenzials untersucht, einschließlich ihrer Antileishmanien- und Antimalariaaktivitäten, wobei sie vielversprechend bei der Hemmung spezifischer biologischer Pfade sind, die für das Überleben von Krankheitserregern entscheidend sind {svg_2}.
Material Science
In der Materialwissenschaft wird diese Verbindung hinsichtlich ihrer Rolle bei der Herstellung neuartiger Materialien mit einzigartigen Eigenschaften untersucht. Ihre Derivate können zur Synthese energiereicher Materialien mit hohem Stickstoffgehalt verwendet werden, die aufgrund ihrer potenziellen Anwendungen in Treibstoffen und Sprengstoffen von Interesse sind {svg_3}. Die strukturelle Vielseitigkeit von Pyrazol ermöglicht die Entwicklung von Materialien mit gewünschter thermischer und chemischer Stabilität.
Chemische Synthese
This compound: ist ein wertvolles Zwischenprodukt in der chemischen Synthese. Es ist an der Herstellung von Pyrazolderivaten beteiligt, die in verschiedenen Synthesewegen verwendet werden. Diese Derivate sind für die Entwicklung neuer Pharmazeutika und Agrochemikalien entscheidend und zeigen die Vielseitigkeit der Verbindung in der synthetischen organischen Chemie {svg_4}.
Chromatographie
Diese Verbindung und ihre Derivate können als Standards oder Reagenzien in chromatographischen Methoden verwendet werden. Sie helfen bei der Trennung und Analyse komplexer Gemische und ermöglichen die präzise Identifizierung und Quantifizierung von Komponenten. Ihre Stabilität und Reaktivität machen sie für den Einsatz in verschiedenen chromatographischen Techniken geeignet {svg_5}.
Analytische Wissenschaft
In der analytischen Wissenschaft wird This compound bei der Entwicklung analytischer Reagenzien und Assays eingesetzt. Es wird verwendet, um Sonden und Sensoren für den Nachweis von Ionen oder Molekülen zu entwickeln, wobei seine reaktiven funktionellen Gruppen genutzt werden, um messbare Signale als Reaktion auf Analyten zu erzeugen {svg_6}.
Pharmazeutische Forschung
Die Derivate der Verbindung werden umfassend auf ihre pharmakologischen Eigenschaften untersucht. Sie sind Teil der laufenden Forschung zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen. Der Pyrazolkern ist ein häufiges Motiv in vielen Pharmazeutika, und seine Manipulation kann zur Entdeckung neuer therapeutischer Wirkstoffe führen {svg_7}.
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUYKJNDVFPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175278 | |
| Record name | 4-(3-Aminopropyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-78-0 | |
| Record name | 1H-Pyrazole-4-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21056-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminopropyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Aminopropyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![12H-Benzo[a]phenothiazine](/img/structure/B1206107.png)

